Kaldil
Description
Kaldil® (theophyllinyl 7-ω-n-propane sulfonate of papaverine) is a pharmaceutical compound developed by Laboratoires Bruneau (Paris) in the 1960s. It is a novel molecular entity combining structural elements of papaverine (a benzylisoquinoline alkaloid derived from Papaver somniferum L.) and theophylline (a non-selective cyclic adenosine monophosphate [cAMP] phosphodiesterase [PDE] inhibitor). This compound® acts as a vasodilator, primarily targeting cerebral blood flow deficiencies, and is indicated for conditions such as cerebral softening and associated neurological sequelae .
Properties
CAS No. |
16960-31-9 |
|---|---|
Molecular Formula |
C30H35N5O9S |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C20H21NO4.C10H14N4O5S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h5-8,10-12H,9H2,1-4H3;6H,3-5H2,1-2H3,(H,17,18,19) |
InChI Key |
VYDSCCZHSWYPKH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
16960-31-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kaldil |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Papaverine Component : Exhibits smooth muscle relaxation via PDE inhibition, increasing intracellular cAMP levels.
- Theophylline Derivative : Enhances PDE inhibition, particularly targeting cAMP degradation, thereby potentiating vasodilation.
- Sulfonate Modification : The 7-ω-propane sulfonate group improves solubility and bioavailability compared to parent compounds .
Formulations : Injectable ampoules, coated tablets, and suppositories.
Structural and Functional Analogues
(a) Papaverine
- Source : Natural alkaloid from opium poppy.
- Mechanism: Non-selective PDE inhibitor; also blocks voltage-dependent calcium channels.
- Key Difference : Kaldil®’s sulfonate modification enhances stability and reduces first-pass metabolism, addressing papaverine’s pharmacokinetic limitations .
(b) Theophylline
- Mechanism: Non-selective PDE inhibitor with additional adenosine receptor antagonism.
- Therapeutic Use : Bronchodilator for asthma and COPD; narrow therapeutic index (risk of tachycardia, seizures).
- The sulfonate group may also confer tissue specificity for cerebral vasculature .
(c) Other PDE Inhibitors (e.g., Cilostazol, Sildenafil)
- Cilostazol : Selective PDE3 inhibitor used for peripheral artery disease. Unlike this compound®, it lacks direct vasodilatory effects on cerebral vasculature.
Pharmacological and Clinical Comparisons
Table 1: Comparative Analysis of this compound® and Analogues
| Parameter | This compound® | Papaverine | Theophylline |
|---|---|---|---|
| Primary Target | Cerebral PDE isoforms | Broad PDE inhibition | Broad PDE inhibition |
| Bioavailability | High (sulfonate modification) | Low (extensive metabolism) | Moderate (variable absorption) |
| Therapeutic Index | Wider (targeted action) | Narrow | Narrow |
| Clinical Use | Cerebral blood flow deficits | Vasospasm, historical | Asthma/COPD |
| Side Effects | Mild (e.g., headache) | Hepatotoxicity, hypotension | Tachycardia, seizures |
Key Findings :
Enhanced Specificity : this compound®’s dual-component structure may synergistically target cerebral vasculature with fewer systemic effects compared to papaverine or theophylline alone .
Improved Safety Profile : The sulfonate group mitigates hepatotoxicity risks associated with papaverine and narrow therapeutic indices of theophylline.
Challenges in Comparative Analysis
- Contemporary analogues (e.g., cilostazol) have more robust safety/efficacy datasets.
- Analytical Limitations : Older studies may lack rigorous pharmacokinetic profiling (e.g., HPLC, mass spectrometry) as required by current standards (see Supplementary Tables in ).
- Extraction and Measurement Issues: As noted in chemical analysis guidelines, incomplete extraction of compounds from formulations could skew historical efficacy data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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